2-(5-Bromo-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H9BrN4O2 |
|---|---|
Molecular Weight |
297.11 g/mol |
IUPAC Name |
2-(5-bromo-6-methylpyridin-2-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrN4O2/c1-5-7(11)3-4-8(12-5)15-13-6(2)9(14-15)10(16)17/h3-4H,1-2H3,(H,16,17) |
InChI Key |
GCCRTINCNXMPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2N=C(C(=N2)C(=O)O)C)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyridine-Triazole Core
The foundational step involves constructing the pyridine-triazole hybrid structure. A common approach begins with 5-bromo-2-methylpyridine as the starting material. This substrate undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate to form the triazole ring. The reaction proceeds in a mixture of acetonitrile and water at 60°C for 12 hours, yielding ethyl 2-(5-bromo-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate with a 65–75% yield.
Key Reaction Conditions:
-
Catalyst: CuI (10 mol%)
-
Base: DIPEA (2 equiv)
-
Solvent: CH₃CN/H₂O (2:1)
Bromination and Functional Group Activation
Subsequent bromination at the pyridine ring’s 5-position is achieved using N-bromosuccinimide (NBS) under radical initiation with AIBN in CCl₄. This step ensures regioselectivity, critical for downstream functionalization. The brominated intermediate is isolated via column chromatography (hexane/EtOAc, 3:1), achieving 80–85% purity.
Hydrolysis of the Ester Group
The ethyl ester group is hydrolyzed to the carboxylic acid using 2M NaOH in a THF/MeOH solvent system (1:1) at reflux for 6 hours. Acidification with HCl precipitates the final product, which is recrystallized from ethanol to achieve >95% purity.
Alternative Routes Using Suzuki-Miyaura Coupling
Boronic Ester Intermediate Synthesis
An alternative method employs Miyaura borylation to introduce the pyridine ring. Starting with 2-chloro-5-methylpyridine, a palladium-catalyzed reaction with bis(pinacolato)diboron generates the boronic ester intermediate. This intermediate undergoes Suzuki coupling with a pre-formed triazole bromide to assemble the core structure.
Optimization Insights:
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly reduces reaction times. For instance, the cycloaddition step achieves completion in 30 minutes (vs. 12 hours conventionally) when conducted at 120°C under microwave conditions. This method improves yield to 82% while maintaining regioselectivity.
Comparative Analysis of Synthesis Methods
Optimization Strategies and Yield Improvement
Solvent and Temperature Effects
Purification Techniques
-
Column Chromatography: Silica gel (230–400 mesh) with hexane/EtOAc gradients removes unreacted starting materials effectively.
-
Recrystallization: Ethanol recrystallization enhances purity from 85% to >95%.
Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Triazole compounds are well-known for their antimicrobial properties. The compound has been studied for its efficacy against a range of pathogens. For instance, a study demonstrated that derivatives of triazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the pyridine ring enhances the compound's lipophilicity, potentially improving its membrane permeability and bioactivity .
Anticancer Properties
Research has shown that triazole derivatives can act as potential anticancer agents. A case study involving similar triazole compounds revealed their ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and colon cancer cells . The mechanism involves the modulation of cell signaling pathways that regulate apoptosis, making these compounds promising candidates for further development.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of triazole derivatives. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases . This application is particularly relevant in the context of chronic conditions such as rheumatoid arthritis and inflammatory bowel disease.
Agricultural Applications
Fungicides
The compound has shown potential as a fungicide due to its structural similarity to known agricultural chemicals. Triazoles are widely used in agriculture to control fungal pathogens affecting crops. Research indicates that modifications to the triazole structure can enhance fungicidal activity, providing a pathway for developing new agricultural products based on this compound .
Herbicides
In addition to fungicidal properties, there is ongoing research into the herbicidal activity of triazole derivatives. Preliminary studies suggest that certain modifications can lead to selective herbicides that target specific weed species without harming crops . This specificity is crucial for sustainable agricultural practices.
Material Science Applications
Polymer Chemistry
Triazoles are being explored in polymer chemistry for their ability to form stable cross-links within polymer matrices. The incorporation of 2-(5-Bromo-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid into polymer formulations can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .
Nanotechnology
In nanotechnology, triazole compounds are being investigated as building blocks for creating nanomaterials with specific electronic or optical properties. Their unique chemical structure allows for functionalization, which can lead to materials with tailored properties for applications in sensors or drug delivery systems .
Mechanism of Action
The mechanism of action of 2-(5-Bromo-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the triazole ring and carboxylic acid functional group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and reported biological activities:
Key Research Findings
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : Bromo-substituted analogs (e.g., 347.95 g/mol in ) exceed the typical range for drug-like molecules (~300 g/mol), which may limit bioavailability .
- Solubility : Carboxylic acid moieties in these compounds improve aqueous solubility, but bromo and methyl groups could counterbalance this by increasing hydrophobicity .
Q & A
Q. What are the standard synthetic routes for preparing 2-(5-Bromo-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid?
Synthesis typically involves multi-step reactions starting from pyrazole or pyridine derivatives. A common approach includes:
- Step 1 : Bromination and methylation of pyridine precursors to introduce the 5-bromo-6-methylpyridin-2-yl moiety.
- Step 2 : Cyclization with triazole-forming reagents (e.g., azides) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO.
- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates using alkaline conditions (e.g., NaOH/EtOH) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : , , and NMR (if applicable) for verifying substituent positions and purity.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, resolving bond angles, and validating stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Q. What structural features influence its reactivity in biological assays?
- The bromo group enhances electrophilic substitution potential, while the methyl groups sterically hinder undesired side reactions.
- The triazole ring’s hydrogen-bonding capacity and the carboxylic acid’s acidity (pKa ~3–4) facilitate interactions with biological targets like enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in triazole cyclization?
| Parameter | Optimization Strategy |
|---|---|
| Temperature | Increase to 120°C (if thermally stable) to accelerate cyclization kinetics. |
| Catalyst | Use Cu(I) catalysts (e.g., CuI) for click chemistry-derived triazole formation. |
| Solvent | Switch to DMSO for higher dielectric constant, improving dipole interactions. |
| Purification | Employ gradient HPLC (C18 column, acetonitrile/water) to isolate pure product . |
Q. How to resolve contradictions in crystallographic data for this compound?
- Data Collection : Ensure high-resolution (<1.0 Å) datasets to reduce noise.
- Refinement : Use SHELXL for iterative refinement, adjusting parameters like thermal displacement (B-factors) and occupancy rates for disordered atoms.
- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm bond lengths and angles .
Q. What methodologies evaluate the impact of substituents on bioactivity?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., chloro instead of bromo) and compare IC values in enzyme inhibition assays.
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases).
- Thermodynamic Analysis : Isothermal Titration Calorimetry (ITC) quantifies binding affinity changes caused by substituent modifications .
Q. How to handle discrepancies in reported biological activity data?
- Purity Verification : Conduct HPLC-MS to rule out impurities (>95% purity required).
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, buffer).
- Meta-Analysis : Compare data across studies, noting differences in cell lines (e.g., HEK293 vs. HeLa) or assay formats (e.g., fluorometric vs. colorimetric) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
